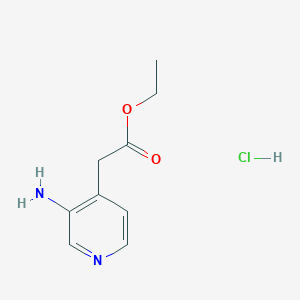

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride

CAS No.: 65645-53-6

Cat. No.: VC18288528

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65645-53-6 |

|---|---|

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | ethyl 2-(3-aminopyridin-4-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H |

| Standard InChI Key | AZHMGEXVEMNTQC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=NC=C1)N.Cl |

Introduction

Structural and Molecular Characteristics

Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride belongs to the class of heterocyclic aromatic compounds, specifically pyridine derivatives. The pyridine ring is substituted at the 3-position with an amino group () and at the 4-position with an ethyl acetate moiety (). The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory applications.

Molecular Formula:

Molecular Weight: 216.66 g/mol

IUPAC Name: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride

The compound’s structure has been confirmed via spectroscopic methods, including NMR and HPLC, which are standard for characterizing such intermediates . For instance, the NMR spectrum of a structurally analogous compound, ethyl 3-(pyridin-2-ylamino)propionate, reveals distinct peaks for the pyridine ring protons (δ 8.06–6.36 ppm), ethyl group (δ 1.34–1.05 ppm), and acetate methylene (δ 2.60 ppm) .

Synthesis and Optimization

Primary Synthetic Route

The synthesis of ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride typically involves the reaction of 3-amino-4-pyridinecarboxylic acid with ethyl chloroacetate under basic conditions. This esterification reaction proceeds via nucleophilic acyl substitution, facilitated by deprotonation of the carboxylic acid. The general reaction scheme is:

The hydrochloride salt forms upon treatment with hydrochloric acid. Key parameters influencing yield (reported up to 80% in similar syntheses) include temperature (80–85°C), reaction time (12 hours), and stoichiometric ratios .

Alternative Methods

A patent describing the synthesis of ethyl 3-(pyridin-2-ylamino)propionate offers insights into scalable production . While targeting a different regioisomer, this method employs ethyl acrylate and 2-aminopyridine under acetic acid catalysis, followed by acid-base workup and crystallization. Such protocols highlight the importance of solvent selection (e.g., ethyl acetate for extraction) and purification techniques (e.g., DMF/water recrystallization) in optimizing purity (>98%) .

Table 1: Comparison of Synthesis Conditions

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in synthesizing more complex molecules. For example:

-

Amide Formation: Reaction with acyl chlorides yields substituted amides, which are prevalent in drug candidates.

-

Heterocyclic Functionalization: The amino group participates in cyclization reactions to form fused pyridine systems, enhancing bioactivity .

Table 2: Derivative Synthesis Examples

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl pyridine amides |

| Alkylation | Methyl iodide | N-Methylated derivatives |

| Cyclization | Thiourea | Thiazolo[4,5-b]pyridines |

Comparative Analysis with Structural Analogs

Comparing this compound to ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (PubChem CID 57416902) highlights the impact of heterocycle substitution . The thiazole analog’s broader antimicrobial activity underscores how sulfur-containing rings enhance electrophilicity and target binding .

Recent Developments

Recent patents (e.g., CN104974086A) emphasize innovations in pyridine ester synthesis, such as solvent-free conditions or green catalysts . These advances aim to reduce environmental impact and improve scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume